molecular formula C15H11N3O5 B2989535 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 851095-39-1

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

カタログ番号: B2989535
CAS番号: 851095-39-1
分子量: 313.269
InChIキー: OYUHBBXPCWWOOF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a hybrid heterocyclic compound featuring a 1,4-benzodioxine core linked to a 1,3,4-oxadiazole ring via a carboxamide bridge. The oxadiazole moiety is substituted at the 5-position with a furan-2-yl group. This structural framework is associated with diverse biological activities, including antimicrobial and antifungal properties, as observed in analogs .

特性

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O5/c19-13(9-3-4-10-12(8-9)22-7-6-21-10)16-15-18-17-14(23-15)11-2-1-5-20-11/h1-5,8H,6-7H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUHBBXPCWWOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by oxidation.

    Coupling with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid: The oxadiazole intermediate is then coupled with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

化学反応の分析

Types of Reactions

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the benzodioxine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Reagents like halogens (e.g., bromine) or nitro groups under acidic or basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitro-substituted benzodioxine derivatives.

科学的研究の応用

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

作用機序

The mechanism of action of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. The exact pathways and targets can vary depending on the specific biological context.

類似化合物との比較

Comparison with Structural Analogs

Table 1: Substituent Effects on Bioactivity
Compound Name / Substituent Biological Activity Toxicity Profile Key Reference
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-... Inferred: Antifungal (TrxR inhibition) Predicted: Low toxicity
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-... Not reported (halogens may enhance antibacterial activity) Not reported
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-... Not reported (bromine likely improves lipophilicity) Not reported
LMM11: 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-...] Antifungal (C. albicans, TrxR inhibition) Low cytotoxicity in assays
2,3-dihydro-1,4-benzodioxin-6-yl-2-bromoacetamide derivatives Antibacterial (broad-spectrum) Modest hemolytic activity
Key Observations:

Furan-2-yl Substitution : The presence of a furan ring (as in the target compound and LMM11) correlates with antifungal activity via thioredoxin reductase (TrxR) inhibition, as demonstrated in C. albicans models . This contrasts with halogenated phenyl analogs (e.g., dichlorophenyl or bromophenyl), which are more commonly associated with antibacterial activity .

Electronic and Steric Effects : Electron-rich substituents like furan may enhance interactions with fungal enzyme active sites, while halogens (Cl, Br) improve membrane penetration in bacteria due to increased lipophilicity .

Toxicity : Benzodioxine-containing analogs generally exhibit low cytotoxicity. For example, acetamide-linked oxadiazoles showed ≤10% hemolytic activity at 100 µg/mL , suggesting the target compound may share this safety profile.

Structural Variations in Linker and Core

  • Carboxamide vs. Sulfanyl Acetamide Linkers : The target compound uses a carboxamide bridge, whereas analogs in employ a sulfanyl acetamide linker. The carboxamide group may offer greater metabolic stability compared to the sulfanyl group, which is prone to oxidation .
  • Benzodioxine Core: The 2,3-dihydro-1,4-benzodioxine core is conserved across analogs and contributes to low cytotoxicity, likely due to its rigid, planar structure reducing nonspecific interactions .

生物活性

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The compound features a furan ring and an oxadiazole moiety, which are known for their diverse biological activities. The structural formula can be represented as follows:

C14H12N4O4\text{C}_{14}\text{H}_{12}\text{N}_4\text{O}_4

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, derivatives similar to N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide have shown significant cytotoxicity against various cancer cell lines.

Case Study: Anticancer Efficacy

A notable study evaluated the anticancer activity of several oxadiazole derivatives against human cancer cell lines. The findings indicated that compounds with similar structures exhibited IC50 values ranging from 0.67 µM to 1.95 µM against prostate and breast cancer cell lines (Table 1) .

CompoundCell LineIC50 (µM)
Compound APC-3 (Prostate)0.67
Compound BHCT-116 (Colon)0.80
Compound CMDA-MB-468 (Breast)1.95

The mechanism by which N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide exerts its biological effects may involve several pathways:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in cancer proliferation.
  • Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells through various signaling pathways.
  • Antioxidant Activity : The presence of furan and oxadiazole rings may contribute to antioxidant properties that protect normal cells while targeting cancer cells.

Antimicrobial Activity

In addition to anticancer properties, the compound's structural components suggest potential antimicrobial activity. Research has demonstrated that furan derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

A study on related furan derivatives indicated potent activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were found to be lower than those of standard antibiotics .

Bacterial StrainMIC (µg/mL)
E. coli25
S. aureus15

Q & A

Q. What are the optimized synthetic routes for N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide?

  • Methodological Answer : The compound can be synthesized via cyclization of precursor hydrazides with appropriate carbonyl derivatives. For example, 5-substituted oxadiazole intermediates are prepared by reacting furan-2-carbaldehyde with 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide in dimethylformamide (DMF) under acidic catalysis (e.g., concentrated H₂SO₄), followed by refluxing for 6–7 hours. The crude product is isolated via ice quenching, filtration, and recrystallization in methanol .

Q. How can the structure of this compound be validated using spectroscopic techniques?

  • Methodological Answer : Structural confirmation requires a combination of IR spectroscopy (to identify NH/OH stretches and aromatic C=C bonds), ¹H/¹³C NMR (to resolve furan, benzodioxane, and oxadiazole protons/carbons), and mass spectrometry (to verify molecular ion peaks and fragmentation patterns). For example, oxadiazole derivatives often exhibit characteristic IR absorption at 1600–1650 cm⁻¹ (C=N stretching) and NMR signals for benzodioxane protons at δ 4.2–4.5 ppm (OCH₂CH₂O) .

Q. What in vitro assays are suitable for evaluating its antimicrobial or enzyme-inhibitory activity?

  • Methodological Answer :
  • Antimicrobial Activity : Use agar dilution or microbroth dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values calculated .
  • Enzyme Inhibition : Test against targets like cytochrome P450 or xanthine oxidase using fluorometric/colorimetric substrates (e.g., IC₅₀ determination via spectrophotometry) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the oxadiazole or benzodioxane rings) influence bioactivity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., electron-withdrawing groups on benzodioxane) and comparing their potency in bioassays. For instance, electron-donating groups on the oxadiazole ring enhance antimicrobial activity due to increased lipophilicity and membrane penetration .

Q. What computational strategies are effective for predicting its toxicity and binding affinity to biological targets?

  • Methodological Answer :
  • Toxicity Prediction : Use tools like ProTox-II or ADMETlab to estimate hepatotoxicity, mutagenicity, and LD₅₀ based on physicochemical descriptors (e.g., LogP, PSA) .
  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). Validate docking poses with MD simulations and MM/GBSA binding energy calculations .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer : Analyze discrepancies by comparing:
  • Experimental Conditions : Variations in cell lines, assay protocols (e.g., incubation time, solvent controls).
  • Compound Purity : Impurities >5% (e.g., unreacted precursors) may skew results; validate via HPLC .
  • Target Specificity : Off-target effects (e.g., kinase inhibition) could explain divergent outcomes .

Q. What strategies improve metabolic stability and pharmacokinetic profiles of this compound?

  • Methodological Answer :
  • Metabolic Stability : Assess using liver microsome assays (human/rat) to identify vulnerable sites (e.g., furan ring oxidation). Introduce blocking groups (e.g., methyl substituents) or replace labile moieties .
  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles to improve bioavailability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。